molecular formula C23H33N3O4S B034241 Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- CAS No. 102107-36-8

Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-

Cat. No. B034241
M. Wt: 447.6 g/mol
InChI Key: UNTGZLCUHXWRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-, also known as AQSOA, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been reported to possess a wide range of biochemical and physiological effects, which makes it a promising candidate for various research studies.

Mechanism Of Action

The mechanism of action of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is not fully understood, but it has been suggested that it may interact with proteins and enzymes through electrostatic interactions and hydrogen bonding. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has also been reported to act as a chelating agent for metal ions, which may contribute to its ability to detect metal ions in biological samples.

Biochemical And Physiological Effects

Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has been reported to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has also been found to have antimicrobial properties, and has been shown to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is its high sensitivity and selectivity for metal ions, which makes it a useful tool for detecting metal ions in biological samples. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is that it may not be suitable for all types of biological samples, as it may interfere with certain proteins and enzymes.

Future Directions

There are several potential future directions for research on Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-. One area of interest is the development of new fluorescent probes based on Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-, which may have improved sensitivity and selectivity for metal ions. Another area of interest is the investigation of the potential therapeutic applications of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-, particularly in the treatment of microbial infections and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- and its effects on biological systems.

Synthesis Methods

The synthesis of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- involves the reaction of 8-hydroxyquinoline-5-sulfonic acid with acetic anhydride and ammonium hydroxide, followed by the addition of dodecanoyl chloride. The resulting product is purified by recrystallization to obtain Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- in high yield and purity.

Scientific Research Applications

Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has been found to be a useful tool in various scientific research studies, particularly in the field of biochemistry. It has been used as a fluorescent probe to detect the presence of metal ions such as zinc and copper in biological samples. Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has also been used to study the binding properties of proteins and enzymes, as well as to investigate the role of sulfonamide compounds in biological systems.

properties

CAS RN

102107-36-8

Product Name

Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)-

Molecular Formula

C23H33N3O4S

Molecular Weight

447.6 g/mol

IUPAC Name

N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide

InChI

InChI=1S/C23H33N3O4S/c1-3-4-5-6-7-8-9-10-11-14-22(28)26-31(29,30)21-16-15-20(25-18(2)27)19-13-12-17-24-23(19)21/h12-13,15-17H,3-11,14H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

UNTGZLCUHXWRKP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2

Canonical SMILES

CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2

Other CAS RN

102107-36-8

synonyms

N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide

Origin of Product

United States

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